



### Metal-Free Oxidation Reactions Using N-Hydroxyphthalimide: Application Notes and Protocols

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This document provides detailed application notes and protocols for conducting metal-free oxidation reactions utilizing **N-Hydroxyphthalimide** (NHPI). NHPI serves as a versatile and environmentally benign catalyst for the selective oxidation of a wide range of organic substrates, making it a valuable tool in organic synthesis and drug development.[1][2][3][4]

# Introduction to N-Hydroxyphthalimide (NHPI) Catalysis

**N-Hydroxyphthalimide** is an organocatalyst that, upon activation, forms the phthalimide-Noxyl (PINO) radical.[5][6][7] This highly reactive species is capable of abstracting hydrogen atoms from various C-H bonds, initiating a radical chain reaction that leads to the selective oxidation of the substrate.[6][7] A key advantage of NHPI-mediated oxidations is the ability to perform these transformations under mild, metal-free conditions, often using molecular oxygen as the terminal oxidant.[3][4] This aligns with the principles of green chemistry by avoiding toxic and expensive heavy metal catalysts.[3][7]

The general catalytic cycle involves the generation of the PINO radical from NHPI, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical subsequently reacts with an oxidant (e.g., molecular oxygen) to yield the oxidized product and regenerate the catalyst.



### **Applications in Organic Synthesis**

NHPI catalysis has been successfully applied to the oxidation of a diverse array of organic molecules, including:

- Hydrocarbons: Selective oxidation of alkanes and alkylaromatics to alcohols, ketones, and carboxylic acids.[1][8]
- Alcohols: Conversion of primary and secondary alcohols to the corresponding aldehydes, ketones, or carboxylic acids.[9][10]
- Sulfonamides: Oxidation to N-sulfonylimines, which are valuable intermediates in organic synthesis.[11]

These transformations are crucial in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic compounds.

## Data Presentation: Summary of NHPI-Mediated Oxidations

The following tables summarize the quantitative data for representative metal-free NHPI-catalyzed oxidation reactions.

Table 1: Aerobic Oxidation of Hydrocarbons



Substr ate	Co- oxidan t/Initiat or	Cataly st Loadin g (mol%)	Solven t	Tempe rature (°C)	Time (h)	Produ ct	Conve rsion (%)	Selecti vity (%)
Adama ntane	-	10	Chlorob enzene/ Acetic Acid	75-85	7	Adama ntanols	>90	Varies with co- catalyst
Cyclohe xane	Acetald ehyde	10	Acetic Acid	80	24	Adipic Acid	-	High
Toluene	O <sub>2</sub>	-	Hexaflu oroisopr opanol	>70	-	Benzald ehyde	-	Enhanc ed
Cumen e	O <sub>2</sub>	-	Neat	>100	-	Cumen e hydrope roxide	-	High

Note: Some data points for conversion and selectivity were not explicitly available in the provided search results and are marked as "-". The original literature should be consulted for precise values.

Table 2: Oxidation of Alcohols



Substra te	Oxidant System	Catalyst Loading (mol%)	Solvent	Temper ature (°C)	Time (h)	Product	Yield (%)
Benzyl alcohol	mCPBA/ PhI	20	MeCN/H <sub>2</sub> O (4:1)	Room Temp	Several	Benzoic Acid	95
1- Phenylet hanol	mCPBA/ PhI	20	MeCN/H <sub>2</sub> O (4:1)	Room Temp	Several	Acetophe none	<10 (in competiti ve exp.)
Octan-1-	mCPBA/ Phl	20	MeCN/H <sub>2</sub> O (4:1)	Room Temp	Several	Caprylic Acid	81
Cyclohex anol	O <sub>2</sub>	20	PhCN or CH <sub>3</sub> CN	-	24	Cyclohex anone	91

Table 3: Oxidation of Sulfonamides

Substra te	Oxidant	Catalyst Loading (mol%)	Solvent	Temper ature (°C)	Time (h)	Product	Yield (%)
N-benzyl- toluenes ulfonami de	PhI(OAc)	50	DCM	Room Temp	0.5	N- sulfonyli mine	93

# Experimental Protocols General Procedure for the Aerobic Oxidation of Cyclohexanol

This protocol is adapted from a procedure for the aerobic oxidation of alcohols catalyzed by NHPI.[12]

Materials:



- Cyclohexanol
- N-Hydroxyphthalimide (NHPI)
- Benzonitrile (PhCN) or Acetonitrile (CH₃CN)
- Oxygen gas (O<sub>2</sub>)
- Reaction flask equipped with a magnetic stirrer and a gas inlet

#### Procedure:

- To a reaction flask, add cyclohexanol (3 mmol), NHPI (0.6 mmol, 20 mol%), and the solvent (10 mL).
- Stir the mixture at the desired temperature.
- Bubble oxygen gas through the solution at a constant flow rate (e.g., 20 mL/min).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure cyclohexanone.

### General Procedure for the Oxidation of Alcohols using mCPBA/PhI/NHPI

This protocol describes a mild and efficient method for the oxidation of alcohols to the corresponding carbonyl compounds.[9]

#### Materials:

Alcohol (1 mmol)



- Iodobenzene (20 mg, 0.1 mmol)
- N-Hydroxyphthalimide (NHPI, 40 mg, 0.2 mmol)
- m-Chloroperbenzoic acid (mCPBA, 700 mg, ~3 mmol)
- Acetonitrile (MeCN)
- Water (H<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- · Aqueous sodium thiosulfate

#### Procedure:

- In a suitable reaction vessel, dissolve the alcohol (1 mmol), iodobenzene (0.1 mmol), and NHPI (0.2 mmol) in a mixture of MeCN/H<sub>2</sub>O (4:1, v/v).
- Add mCPBA to the solution.
- Stir the mixture at room temperature.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Quench the reaction by adding aqueous sodium thiosulfate.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the desired carbonyl compound.

### General Procedure for the Oxidation of Sulfonamides to N-Sulfonylimines

This protocol outlines the NHPI-mediated oxidation of sulfonamides.[11]



#### Materials:

- Sulfonamide (0.5 mmol)
- N-Hydroxyphthalimide (NHPI, 0.25 mmol)
- Iodobenzene diacetate (PhI(OAc)<sub>2</sub>, 0.6 mmol)
- Dichloromethane (DCM, 1.0 mL)

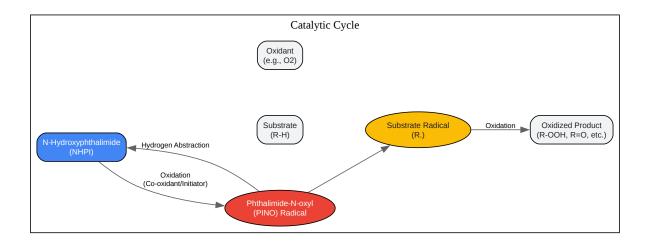
#### Procedure:

- To a solution of the sulfonamide (0.5 mmol) in DCM (1.0 mL), add NHPI (0.25 mmol) and PhI(OAc)<sub>2</sub> (0.6 mmol).
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by TLC.
- Upon completion, the reaction mixture can be used directly for subsequent reactions or purified by column chromatography.

# Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and workflows involved in NHPIcatalyzed oxidation reactions.

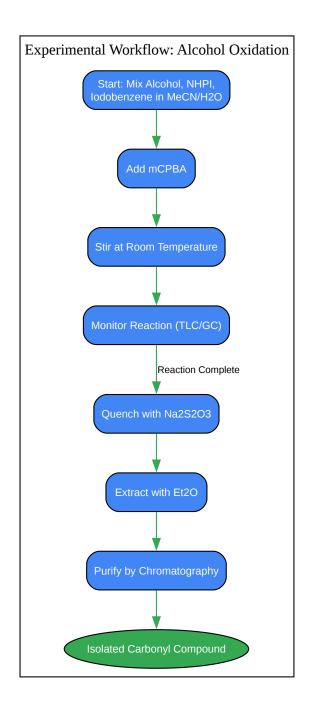




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Caption: General catalytic cycle of NHPI-mediated oxidation.

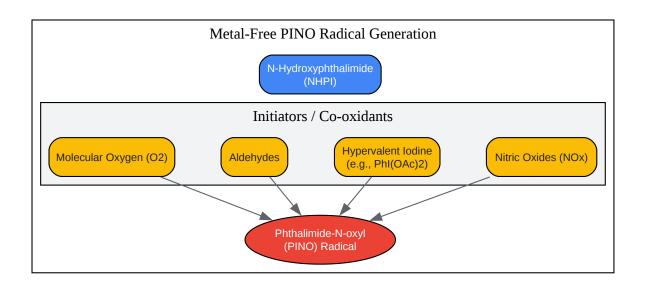




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Caption: Workflow for the oxidation of alcohols using NHPI.





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Caption: Pathways for generating the active PINO radical.

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